4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid
Overview
Description
4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C15H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon.
Mechanism of Action
Target of Action
The primary target of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid is the Serine/threonine-protein kinase Sgk1 . This kinase plays a crucial role in regulating ion transport and cell survival in response to environmental stresses .
Mode of Action
The resulting changes could potentially alter cellular processes regulated by this kinase .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely to influence pathways involving ion transport and cell survival .
Result of Action
Given its target, it may influence cellular processes such as ion transport and cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and impacting overall metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in critical cellular processes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular metabolism. Its interactions with metabolic enzymes can alter the flow of metabolites through different pathways, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is crucial for elucidating its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for comprehending its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid typically involves the condensation of naphthalene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine to form the pyrrole ring . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, providing a mild and efficient route to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-yl-pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of both the pyrrole and naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole and naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxylic acid share structural similarities and exhibit comparable biological activities.
Pyrrole Derivatives: Other pyrrole carboxylic acids, such as 2-pyrrolecarboxylic acid, have similar chemical properties and reactivity.
Uniqueness: 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid stands out due to the presence of both naphthalene and pyrrole rings, which confer unique electronic and steric properties. This dual aromatic system enhances its potential for diverse chemical reactions and biological interactions .
Properties
IUPAC Name |
4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCVWGJAESUXQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.